molecular formula C11H12O5 B3048067 Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester CAS No. 154741-21-6

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester

Cat. No.: B3048067
CAS No.: 154741-21-6
M. Wt: 224.21 g/mol
InChI Key: DYLIIGBRGWUCEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid derivatives with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is unique due to the presence of both the carboxymethoxy and phenylmethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-(2-oxo-2-phenylmethoxyethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)7-15-8-11(14)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIIGBRGWUCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570229
Record name [2-(Benzyloxy)-2-oxoethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154741-21-6
Record name [2-(Benzyloxy)-2-oxoethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diglycolic anhydride (4.11 g, 31.9 mmol) was dissolved in methylene chloride and benzyl alcohol (3.3 g, 31.9 mmol) was added, followed by triethylamine (3.22 g, 31.9 mmol). The reaction mixture was stirred at room temperature for 4 hours. Toluene (20 mL) was added, volatiles were evaporated and the residue was dried on vacuum pump overnight to afford 7.17 g of the title compound as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ4.17 (s, 2H), 4.26 (s, 2H), 5.18 (s, 2H), 7.21-7.42 (m, 5H).
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.22 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester

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